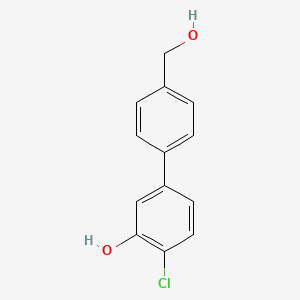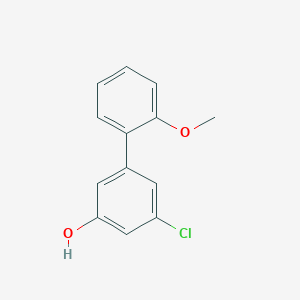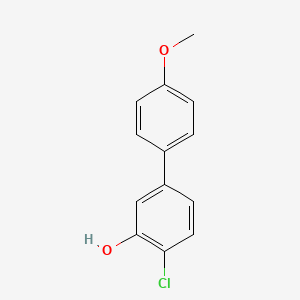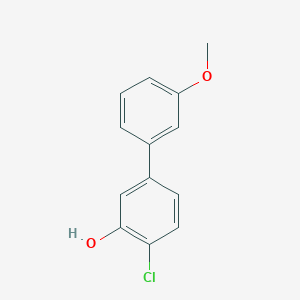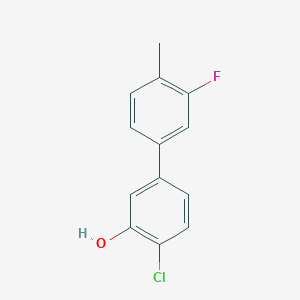
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% (3-CFP) is a phenol compound with a unique combination of chloro, fluoro, and methyl substituents. It is a colorless, crystalline solid with a melting point of 88-90°C. 3-CFP has a broad range of applications in the fields of synthetic chemistry and pharmaceuticals. It has been used as a starting material for the synthesis of various heterocyclic compounds, including benzimidazoles, indoles, and pyrroles. It has also been used as a catalyst or reagent in various organic reactions, including the synthesis of aryl ethers, aryl ketones, and aryl nitriles. In addition, 3-CFP has been used in the synthesis of organometallic compounds, such as Grignard reagents, and in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as a catalyst or reagent in various organic reactions. It is thought to act as a Lewis acid or a Bronsted acid, depending on the reaction conditions. It is also thought to act as a nucleophile, attacking electrophilic substrates. In addition, it is thought to act as a leaving group, allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% are not well understood. However, it is believed to be non-toxic and non-carcinogenic, as it does not contain any known carcinogenic compounds. It is also believed to be non-irritant and non-sensitizing, as it does not contain any known irritants or sensitizers.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% for lab experiments include its availability, its low cost, and its low toxicity. It is also relatively easy to handle and store, and it has a wide range of applications in synthetic chemistry and pharmaceuticals. The limitations of using 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% for lab experiments include its limited reactivity, as it is not as reactive as some other compounds. It is also not as stable as some other compounds, and it can be difficult to handle in certain reactions.
Future Directions
For the use of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% in scientific research include the development of new synthetic methods, such as the use of organometallic compounds and the use of catalysts or reagents for the synthesis of various heterocyclic compounds. In addition, further research could be conducted into the biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% and its potential applications in the synthesis of pharmaceuticals. Finally, further research could be conducted into the mechanism of action of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% and its potential applications in the study of enzyme-catalyzed reactions.
Synthesis Methods
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized in a variety of ways, including by the Williamson ether synthesis, the Friedel-Crafts acylation, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base. This method produces a phenol ether in high yield and is the most commonly used method for the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Friedel-Crafts acylation involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid. This method produces an acylated product in high yield and is often used for the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base. This method produces an alkyl magnesium halide, which can then be used in the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt in the presence of a base. This method produces an alkyl phosphonium salt, which can then be used in the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%.
Scientific Research Applications
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a wide variety of scientific research applications. It has been used in the synthesis of aryl ethers, aryl ketones, and aryl nitriles. It has also been used in the synthesis of organometallic compounds, such as Grignard reagents. It has been used in the synthesis of various heterocyclic compounds, including benzimidazoles, indoles, and pyrroles. It has also been used in the synthesis of various pharmaceuticals. In addition, 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in the study of enzyme-catalyzed reactions, such as the synthesis of aryl ethers and aryl nitriles.
properties
IUPAC Name |
3-chloro-5-(2-fluoro-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJIPPCWJENTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685894 | |
| Record name | 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261928-46-4 | |
| Record name | 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



